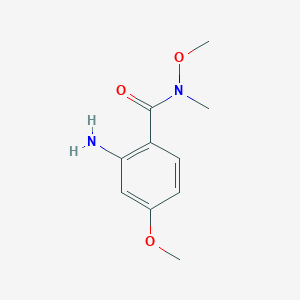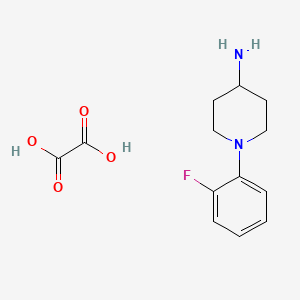
1-(2-Fluorophenyl)-4-piperidinamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Fluorophenyl)-4-piperidinamine oxalate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to readily form salts and increase water solubility . The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes, as fluorine is a small atom with high electronegativity that can form stable bonds with carbon .
Molecular Structure Analysis
The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy, which I do not have access to .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. Piperidine derivatives are known to participate in a wide range of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its degree of ionization, solubility, stability, and reactivity could be influenced by the presence of the piperidine ring, the fluorophenyl group, and the oxalate moiety .Scientific Research Applications
1. Clinical Candidate for Gastrointestinal Transit
- Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040): This compound, a small molecule motilin receptor agonist, shows promise in enhancing the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue. It has been selected for further development due to its promising pharmacokinetic profiles in rat and dog models, and its potential effectiveness in models of gastrointestinal transit (Westaway et al., 2009).
2. Analytical Characterization for Research Chemicals
- Syntheses and Analytical Characterizations of Research Chemical 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine and Isomers: This study highlights the chemical syntheses and comprehensive analytical characterizations of various isomers of a related compound. Such research is essential for understanding the properties of new psychoactive substances and their potential research applications (Dybek et al., 2019).
3. Antihistaminic Activity in Medical Research
- Synthesis and Antihistaminic Activity of N-heterocyclic 4-piperidinamines: Research into 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines revealed their potential as antihistamines. This investigation encompassed synthesis methods, substitution studies on the phenyl nucleus, and in vivo antihistamine activity evaluation (Janssens et al., 1985).
4. Asymmetric Synthesis in Pharmaceutical Development
- Rhodium-catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 5,6-dihydro-2(1H)-pyridinones: This study discusses the first catalytic asymmetric synthesis of 4-aryl-2-piperidinones using a chiral bisphosphine-rhodium catalyst. The resulting compounds, such as the (R)-4-(4-fluorophenyl)-2-piperidinone, are key intermediates for the synthesis of therapeutic agents like (-)-Paroxetine (Senda et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-fluorophenyl)piperidin-4-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2H2O4/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCEZRZHWLUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
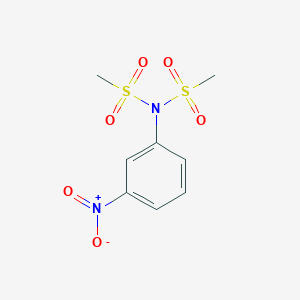
![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)

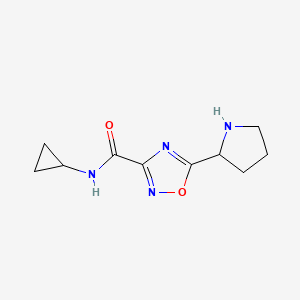



![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)
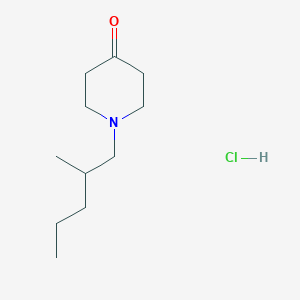
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)
